molecular formula C22H22N6O3S B2463007 N-(3,4-dimethylphenyl)-2-{7-hydroxy-6-[(4-methoxyphenyl)methyl](1,2,4-triazolo [4,5-b]1,2,4-triazin-3-ylthio)}acetamide CAS No. 898478-90-5

N-(3,4-dimethylphenyl)-2-{7-hydroxy-6-[(4-methoxyphenyl)methyl](1,2,4-triazolo [4,5-b]1,2,4-triazin-3-ylthio)}acetamide

Cat. No.: B2463007
CAS No.: 898478-90-5
M. Wt: 450.52
InChI Key: FRCFCBYECJTLAE-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazolo[4,5-b]1,2,4-triazine core fused with a thioacetamide group, substituted at the 3-position with a 3,4-dimethylphenyl moiety and at the 6-position with a 4-methoxyphenylmethyl group.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3S/c1-13-4-7-16(10-14(13)2)23-19(29)12-32-22-26-25-21-24-20(30)18(27-28(21)22)11-15-5-8-17(31-3)9-6-15/h4-10H,11-12H2,1-3H3,(H,23,29)(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCFCBYECJTLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)CC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-{7-hydroxy-6-[(4-methoxyphenyl)methyl](1,2,4-triazolo [4,5-b]1,2,4-triazin-3-ylthio)}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a triazole ring fused with a thiazine structure, which is known to enhance its biological efficacy. The molecular formula is C20H23N5O2SC_{20}H_{23}N_5O_2S, and it exhibits significant lipophilicity due to the presence of multiple aromatic rings.

Research indicates that compounds containing triazole and thiazole moieties often interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for the proliferation of pathogenic microorganisms.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and cell growth.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of similar compounds. For instance:

  • Triazole Derivatives : Triazole-based compounds have demonstrated significant antibacterial and antifungal activities against various strains. A study highlighted that derivatives with similar structures inhibited the growth of Staphylococcus aureus and Candida albicans effectively .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research has shown that triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways. For example:

  • A study identified a triazole derivative that inhibited tumor growth in animal models by inducing cell cycle arrest and apoptosis . The specific mechanisms involved include the modulation of apoptotic markers like Bcl-2 and Bax.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent investigation assessed the antimicrobial activity of various triazole derivatives against Escherichia coli and Pseudomonas aeruginosa. The results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MIC) in the range of 15-30 µg/mL .
  • Anticancer Screening :
    • In a high-throughput screening assay involving multicellular spheroids, a related compound demonstrated significant cytotoxicity against breast cancer cell lines. The study utilized flow cytometry to assess apoptosis levels post-treatment .

Data Tables

Activity Type Target Organism/Cell Line Effect Reference
AntibacterialStaphylococcus aureusInhibition of growth
AntifungalCandida albicansReduced viability
AnticancerMCF-7 (Breast cancer)Induced apoptosis

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : 1,2,4-triazolo[4,5-b]1,2,4-triazine fused with a thioacetamide chain.
  • : A thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine core with a chlorophenyl substituent. The diazepine ring introduces conformational flexibility absent in the rigid triazolo-triazine system of the target compound .

Substituent Analysis

  • Target Compound : 3,4-dimethylphenyl (electron-donating) and 4-methoxyphenylmethyl (polar, moderate lipophilicity).
  • Comparison :
    • : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) uses a chlorophenyl group (electron-withdrawing) and naphthyloxy substituent, enhancing hydrophobicity but reducing solubility .
    • : N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide incorporates a fluorobenzyl group, which may improve metabolic stability compared to methoxy groups .

Physicochemical Properties

Property Target Compound (6m)
Molecular Weight ~500–550 (estimated) 393.11 364.43 453.50
Key IR Peaks 3300–3500 cm⁻¹ (OH, NH) 3291 cm⁻¹ (NH) Not reported Not reported
HRMS Data Not provided [M+H]⁺: 393.1112 Not reported Not reported
Solubility Moderate (polar groups) Low (naphthyloxy) Moderate (methyl) Low (fluorobenzyl)

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